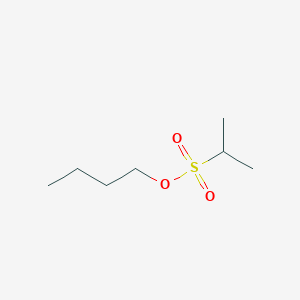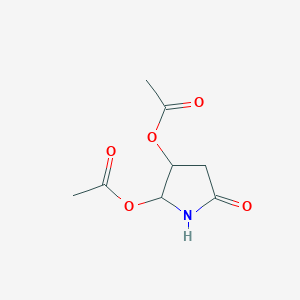
5-Oxopyrrolidine-2,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrrolidine-2,3-diyl diacetate is a chemical compound that belongs to the class of oxopyrrolidines. This compound is characterized by the presence of a pyrrolidine ring with two acetate groups attached to it. It is often used as a ligand in coordination chemistry, particularly with lanthanides such as europium and terbium, to form luminescent materials .
Preparation Methods
The synthesis of 5-Oxopyrrolidine-2,3-diyl diacetate can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction is typically carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is then purified and characterized using spectroscopic techniques such as IR and NMR spectroscopy .
Chemical Reactions Analysis
5-Oxopyrrolidine-2,3-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
5-Oxopyrrolidine-2,3-diyl diacetate has a wide range of scientific research applications. In chemistry, it is used as a ligand to coordinate with lanthanides, forming luminescent materials that have applications in fluorescence-based sensors, solar thermophotovoltaic devices, and light-beam diodes . In biology and medicine, derivatives of this compound have been studied for their potential analgesic and antihypoxic effects . Additionally, the compound has been explored for its use in drug discovery as a versatile scaffold for novel biologically active compounds .
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidine-2,3-diyl diacetate involves its ability to coordinate with metal ions, particularly lanthanides. The compound acts as a ligand, forming complexes with metal ions through its acetate groups. These complexes exhibit unique photophysical properties, such as luminescence, which are utilized in various applications . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific receptors and enzymes in the body .
Comparison with Similar Compounds
5-Oxopyrrolidine-2,3-diyl diacetate can be compared with other similar compounds, such as 5-oxopyrrolidine-3-carboxylic acids and pyrrolidine-2,5-diones. These compounds share a similar pyrrolidine ring structure but differ in the functional groups attached to the ring. For example, 5-oxopyrrolidine-3-carboxylic acids have a carboxylic acid group at the 3-position, while pyrrolidine-2,5-diones have carbonyl groups at the 2- and 5-positions . The unique combination of acetate groups in this compound gives it distinct properties and applications compared to these similar compounds .
Properties
CAS No. |
143160-33-2 |
|---|---|
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
(2-acetyloxy-5-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C8H11NO5/c1-4(10)13-6-3-7(12)9-8(6)14-5(2)11/h6,8H,3H2,1-2H3,(H,9,12) |
InChI Key |
NNJBKZDZFOTBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)NC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
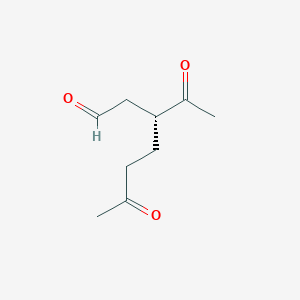
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
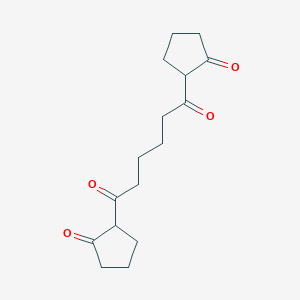
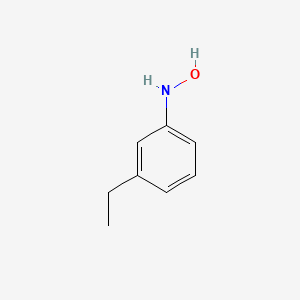
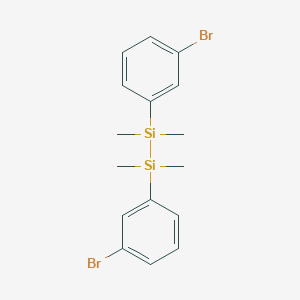


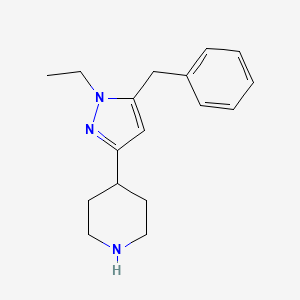
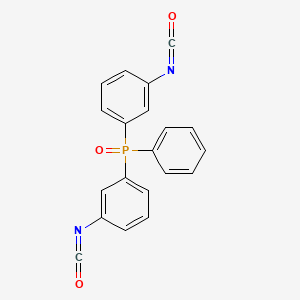
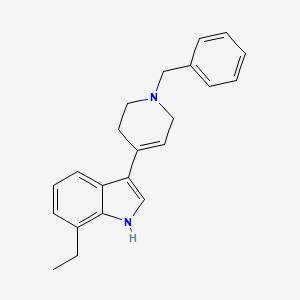
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

